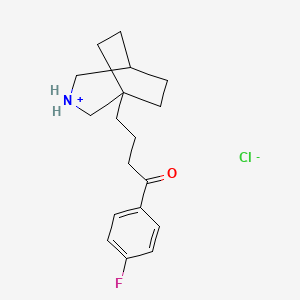
2,4,5,7-Tetranitrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,7-Tetranitrocarbazole is a highly nitrated derivative of carbazole, with the molecular formula C₁₂H₅N₅O₈ and a molecular weight of 347.1968 . This compound is known for its explosive properties and is used in various applications, particularly in the field of pyrotechnics and explosives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetranitrocarbazole typically involves the nitration of carbazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the 2,4,5, and 7 positions on the carbazole ring .
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5,7-Tetranitrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully reduced products.
Substitution: The nitro groups on the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of carbazole.
Reduction Products: Partially or fully reduced carbazole derivatives.
Substitution Products: Carbazole derivatives with different functional groups replacing the nitro groups.
Applications De Recherche Scientifique
2,4,5,7-Tetranitrocarbazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,4,5,7-Tetranitrocarbazole involves its interaction with molecular targets and pathways within a system. The nitro groups on the carbazole ring play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, potentially leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetranitrocarbazole: Another highly nitrated carbazole derivative with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups on a toluene ring.
Hexanitrostilbene (HNS): A highly nitrated stilbene derivative used in explosive formulations.
Uniqueness of 2,4,5,7-Tetranitrocarbazole: this compound is unique due to its specific nitration pattern on the carbazole ring, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in explosive and pyrotechnic applications .
Propriétés
Numéro CAS |
28453-24-9 |
|---|---|
Formule moléculaire |
C12H5N5O8 |
Poids moléculaire |
347.20 g/mol |
Nom IUPAC |
2,4,5,7-tetranitro-9H-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11(9(3-5)16(22)23)12-8(13-7)2-6(15(20)21)4-10(12)17(24)25/h1-4,13H |
Clé InChI |
VSMSIASZXNTHEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


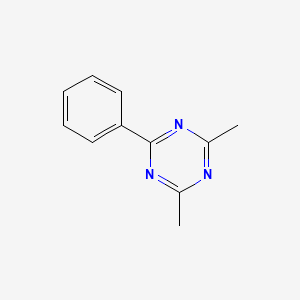

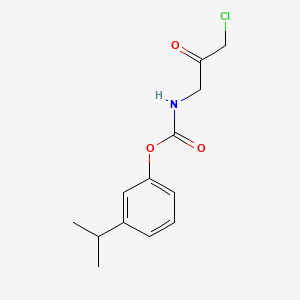
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)

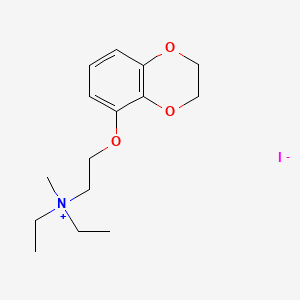
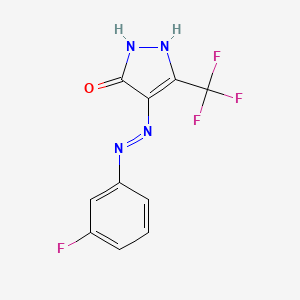
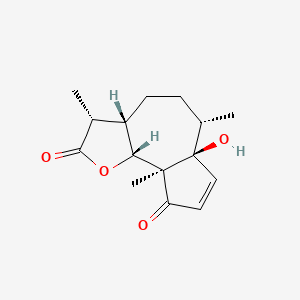
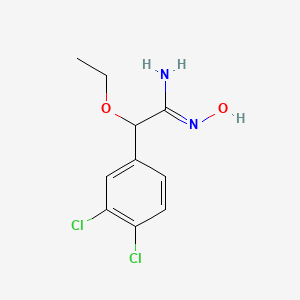

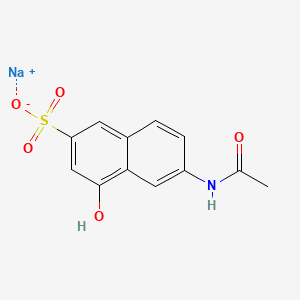
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
